molecular formula C18H15FN2O2 B2954489 3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-66-3

3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2954489
CAS No.: 898436-66-3
M. Wt: 310.328
InChI Key: AICBJPJTTWMCPU-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound characterized by a complex polycyclic structure and a benzamide functional group. This molecule has garnered significant interest in various fields such as medicinal chemistry, due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: Synthesis begins with the fluorination of 8-nitroquinoline, followed by a sequence of cyclization reactions to form the tetrahydropyrroloquinoline framework

  • Reaction Conditions: Typical conditions involve temperatures ranging from 80-120°C, with reaction times of 12-24 hours. Solvents such as dichloromethane and toluene are commonly used.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance yield and efficiency. High-pressure reactors and automated synthesis equipment are utilized to maintain precise control over reaction parameters, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: 3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo oxidation, particularly at the benzylic position, forming quinoline derivatives.

  • Reduction: Reduction reactions typically target the oxo group, resulting in the formation of hydroxylated compounds.

Common Reagents and Conditions

  • Oxidation Reagents: KMnO₄, CrO₃, and peroxy acids.

  • Reduction Reagents: NaBH₄, LiAlH₄.

  • Substitution Reagents: Amines, thiols, and organolithium compounds.

Major Products

  • Oxidation leads to quinoline N-oxide derivatives.

  • Reduction yields alcohol derivatives.

  • Substitution results in diverse fluorinated analogs.

Scientific Research Applications

  • Chemistry: Used as a ligand in coordination chemistry, forming complexes with various metals.

  • Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe due to its unique structural features.

  • Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. Studies have shown its ability to interact with biological macromolecules, making it a candidate for drug development.

  • Industry: Employed in the synthesis of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: Binds to specific enzymes, inhibiting their activity. Examples include kinases and proteases.

  • Pathways: Modulates signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Compared to other similar compounds, 3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique fluorine substitution, which enhances its reactivity and potential biological activity.

List of Similar Compounds

  • 3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

  • 3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

  • 3-iodo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

There you go, a comprehensive dive into the world of this compound!

Properties

IUPAC Name

3-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c19-14-5-1-3-12(7-14)18(23)20-15-8-11-4-2-6-21-16(22)10-13(9-15)17(11)21/h1,3,5,7-9H,2,4,6,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICBJPJTTWMCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)F)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327183
Record name 3-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898436-66-3
Record name 3-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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